molecular formula C10H7BrOS B8622361 1-Benzo[b]thiophen-4-yl-2-bromo-ethanone

1-Benzo[b]thiophen-4-yl-2-bromo-ethanone

Cat. No.: B8622361
M. Wt: 255.13 g/mol
InChI Key: XZJLLWWNPKTWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzo[b]thiophen-4-yl-2-bromo-ethanone is a brominated aromatic ketone featuring a benzo[b]thiophene core substituted at the 4-position with a 2-bromoethanone moiety. Its molecular formula is C₁₀H₇BrOS, with a molecular weight of 255.13 g/mol (estimated based on analogous compounds in and ). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives for pharmaceuticals and materials science. The bromoethanone group facilitates nucleophilic substitution reactions, enabling further functionalization of the benzothiophene scaffold .

Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-2-bromoethanone

InChI

InChI=1S/C10H7BrOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-5H,6H2

InChI Key

XZJLLWWNPKTWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 215.05 Hydroxyl group enhances polarity; phenyl ring Intermediate in adrenaline-type drug synthesis
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone C₁₂H₉BrO₂S 281.17 Thienyl-substituted phenyl ring; sulfur atom Potential precursor for cross-coupling reactions
1-(5-Bromo-4-methylthiophen-2-yl)ethanone C₇H₇BrOS 217.09 Methyl group increases lipophilicity; thiophene core Not specified in evidence; likely intermediate for agrochemicals or pharmaceuticals
2-(Bromoacetyl)benzofuran C₁₀H₇BrO₂ 239.07 Benzofuran scaffold (oxygen heteroatom); similar reactivity to benzothiophene Used in heterocyclic synthesis; differs in electronic properties due to O vs. S
1-[1,1′-Biphenyl]-4-yl-2-bromoethanone C₁₄H₁₁BrO 275.14 Biphenyl system; extended π-conjugation Intermediate in materials science; enhances π-π stacking in polymers
α-Bromo-4-chloroacetophenone C₈H₆BrClO 233.49 Chloro substituent enhances electrophilicity Anticancer agent synthesis via nucleophilic substitution

Reactivity and Electronic Effects

  • Benzothiophene vs. Benzofuran : The sulfur atom in benzothiophene (target compound) increases electron density compared to benzofuran (oxygen-based), making it more reactive toward electrophilic aromatic substitution. This difference influences regioselectivity in subsequent reactions .
  • In contrast, the hydroxyl group in 2-bromo-1-(4-hydroxyphenyl)ethanone improves aqueous solubility but may introduce oxidative instability .

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